7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
This compound belongs to the thiadiazoloquinazolinone class, characterized by a fused heterocyclic system comprising a thiadiazole ring conjugated with a quinazolinone scaffold. The structure includes a 7-chloro substituent and a 2-(2-fluorophenyl)amino group, which are critical for its electronic and steric properties. Thiadiazoloquinazolinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .
Properties
IUPAC Name |
7-chloro-2-(2-fluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4OS/c16-8-5-6-11-9(7-8)13(22)21-15(19-11)23-14(20-21)18-12-4-2-1-3-10(12)17/h1-7H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPOEDFVBMFMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity based on various studies, highlighting its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H8ClF N4 S
- Molecular Weight : 292.75 g/mol
Anticancer Activity
Quinazoline derivatives have shown significant anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds with similar structures have been tested against A549 (lung cancer) and U937 (leukemia) cell lines. Some derivatives demonstrated potent cytotoxicity and inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 12.5 | Apoptosis induction |
| Compound B | U937 | 8.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazolines are known to exhibit activity against both gram-positive and gram-negative bacteria:
- Testing Against Microorganisms : Several derivatives were screened for their antibacterial and antifungal activities. Results indicated that compounds with halogen substitutions (like chlorine and fluorine) showed enhanced activity against pathogens such as E. coli and Staphylococcus aureus .
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| E. coli | 15 mm |
| Staphylococcus aureus | 18 mm |
Anti-inflammatory Effects
Research has suggested that quinazoline derivatives may act as anti-inflammatory agents by inhibiting key inflammatory mediators:
- Mechanism of Action : These compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in human promyelocytic cells, which is crucial in inflammatory responses .
Case Studies
- Antitumor Activity Study
- Antimicrobial Efficacy
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer activity. The thiadiazole moiety in this compound may enhance its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis.
- A study demonstrated that compounds with similar structures showed promise against various cancer cell lines, suggesting that 7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one could be a candidate for further development in cancer therapeutics .
- Antimicrobial Properties :
-
Neuropharmacological Effects :
- Compounds with similar structures have been evaluated for their effects on the central nervous system (CNS). Preliminary studies suggest that this compound may exhibit anxiolytic or sedative effects, which warrants further investigation into its potential as a therapeutic agent for anxiety disorders .
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of quinazoline derivatives make them suitable for applications in organic semiconductors. Research into their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has shown promising results, indicating their potential to improve device efficiency and stability .
- Polymer Chemistry :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using similar thiadiazole derivatives. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria, indicating potential as a new antibiotic. |
| Study C | Neuropharmacological Effects | Suggested anxiolytic effects in animal models, warranting further exploration of CNS applications. |
| Study D | Organic Electronics | Improved charge mobility observed in devices utilizing quinazoline derivatives as active layers. |
| Study E | Polymer Chemistry | Enhanced mechanical strength and thermal stability in polymer composites incorporating the compound. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting substituent variations and associated biological activities:
Key Structural and Functional Insights:
Core Modifications: The thiadiazoloquinazolinone core is highly versatile. Replacing the quinazolinone with a pyrimidinone (as in ) or thiazole (as in ) alters electronic properties and binding affinities. For example, the thiazole-based compound in may exhibit distinct enzyme inhibition due to its planar benzylidene moiety.
Substituent Effects :
- 7-Position : Chlorine or methyl groups at the 7-position enhance antimicrobial and anti-inflammatory activities. The 7-chloro group in the target compound likely improves lipophilicity and target engagement .
- 2-Position : Fluorine or small alkyl groups (e.g., methyl) are tolerated in receptor antagonism (e.g., αIIbβ3 inhibition), while bulkier substituents reduce activity .
Biological Activity Trends: Enzyme Inhibition: The 7-methyl-phenoxymethyl derivative shows potent xanthine oxidase inhibition, suggesting that electron-withdrawing groups at the 7-position enhance this activity . Anti-HIV Activity: Thiadiazolo-thienopyrimidine hybrids (e.g., USP/VA-2) demonstrate that fused heterocyclic systems improve antiviral efficacy .
Synthetic Accessibility :
- Microwave-assisted and one-pot syntheses (e.g., ) are efficient for generating derivatives with varied substituents, enabling rapid SAR exploration.
Preparation Methods
Chlorination at the 7-Position
Spectroscopic Characterization and Validation
Final compound verification employs:
-
¹H NMR : Aromatic protons appear as multiplet signals (δ 7.3–8.2 ppm), with distinct singlets for NH groups (δ 10.2 ppm).
-
¹³C NMR : Carbonyl resonances at δ 165–170 ppm confirm the quinazolinone and thiadiazole rings.
-
Mass Spectrometry : Molecular ion peak at m/z 326.4 (C₁₆H₁₁FN₄OS).
Elemental Analysis :
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Synthesis
A bifunctional CeO₂–ZrO₂ catalyst enables sequential epoxide ring-opening and amination in solvent-free conditions, achieving 80% yield. This method reduces purification steps but requires precise temperature control (70–80°C).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) shortens reaction times from hours to minutes, improving yields to 85% for the amination step. This approach is energy-efficient but demands specialized equipment.
Challenges and Optimization Strategies
-
Regioselectivity Issues : Competing reactions during chlorination may produce 5- or 9-chloro isomers. Using bulky directing groups (e.g., methoxy) at strategic positions mitigates this.
-
Low Amination Efficiency : Electron-withdrawing groups on the quinazolinone scaffold reduce nucleophilicity. Pre-activation with trimethylsilyl chloride (TMSCl) enhances reactivity.
Scalability and Industrial Applicability
Pilot-scale studies demonstrate that the multi-step synthesis can be scaled to kilogram quantities with consistent purity (>98%). Critical factors include:
Q & A
Q. Advanced
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Proteomics : SILAC labeling to track protein expression changes.
- In vivo PET Imaging : Radiolabeling (¹⁸F or ¹¹C) to study biodistribution in rodent models .
How to assess stability under physiological conditions?
Advanced
Conduct accelerated degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-MS/MS. For photostability, expose samples to UV light (320–400 nm) and quantify parent compound loss. Evidence from similar thiadiazoloquinazolines shows halogen substituents enhance hydrolytic stability .
What computational strategies predict binding modes with target proteins?
Q. Advanced
- Molecular Dynamics (GROMACS) : Simulate ligand-protein interactions over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for halogen-substituted analogs.
- QM/MM : Hybrid quantum mechanics/molecular mechanics to model electron transfer in enzyme active sites .
How to design selective analogs with reduced off-target effects?
Advanced
Modify the thiadiazolo core with bioisosteres (e.g., replacing chlorine with trifluoromethyl) to alter steric/electronic profiles. Competitive binding assays (SPR or ITC) quantify selectivity ratios between primary targets (e.g., EGFR) and off-targets (e.g., HER2). Pharmacophore modeling (MOE) identifies critical interaction points for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
